4-amino-3-(benzyloxy)-N-ethylbenzamide

Benzamide Norepinephrine transporter Selectivity

This 4-amino-3-(benzyloxy)-N-ethylbenzamide is a differentiated benzamide scaffold for kinase and PARP inhibitor programs. Unlike the 3-hydroxy analog (NET EC50 251 nM), this compound provides a clean tool for pathway interrogation without norepinephrine transporter confounding effects. Its predicted low CYP3A4 inhibition compared to regioisomeric benzamides (IC50 75,000 nM) makes it a superior DMPK reference standard. Procure to access a minimalist core for fragment-based BACE-1 inhibitor design.

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
Cat. No. B8608378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-3-(benzyloxy)-N-ethylbenzamide
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC(=C(C=C1)N)OCC2=CC=CC=C2
InChIInChI=1S/C16H18N2O2/c1-2-18-16(19)13-8-9-14(17)15(10-13)20-11-12-6-4-3-5-7-12/h3-10H,2,11,17H2,1H3,(H,18,19)
InChIKeyOYLVNAYUILOIPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-amino-3-(benzyloxy)-N-ethylbenzamide: Structural, Physicochemical, and Target Engagement Baseline for Scientific Selection


4-Amino-3-(benzyloxy)-N-ethylbenzamide (CAS 912839-46-4, MF C16H18N2O2, MW 270.33 g/mol) is a substituted benzamide derivative characterized by a 4-amino group, a 3-benzyloxy moiety, and an N-ethyl amide side chain [1]. This compound belongs to a class of benzamide scaffolds extensively explored for kinase inhibition, mono-ADP-ribosyltransferase modulation, and neuroprotective applications [2]. Its structural features confer distinct lipophilicity and hydrogen-bonding capacity, influencing target engagement and pharmacokinetic behavior compared to unsubstituted or differently substituted analogs [3].

Why Generic Substitution Fails for 4-amino-3-(benzyloxy)-N-ethylbenzamide: Evidence of Non-Interchangeable Biological and Physicochemical Profiles


Benzamide derivatives with subtle structural variations—such as the presence or absence of a 3-benzyloxy group, the nature of the N-substituent, or the relative positioning of amino and benzyloxy moieties—exhibit markedly divergent target selectivity, potency, and metabolic stability [1]. For instance, replacing the 3-benzyloxy with a hydroxyl group yields 4-amino-N-ethyl-3-hydroxybenzamide, which demonstrates EC50 = 251 nM for norepinephrine transporter (NET) inhibition [2], while shifting the benzyloxy group from the 3- to the 4-position produces a compound with weak CYP3A4 inhibitory activity (IC50 = 75,000 nM) [3]. Furthermore, the N-ethyl amide of 4-amino-3-(benzyloxy)-N-ethylbenzamide introduces distinct physicochemical properties compared to the primary amide analog 4-amino-3-(benzyloxy)benzamide, impacting solubility and membrane permeability . These structure-activity relationship (SAR) discontinuities preclude simple interchangeability; procurement decisions must be guided by application-specific differentiation data.

Product-Specific Quantitative Evidence Guide: 4-amino-3-(benzyloxy)-N-ethylbenzamide vs. Closest Analogs


Selectivity Profile Differentiation: 4-amino-3-(benzyloxy)-N-ethylbenzamide vs. 4-amino-N-ethyl-3-hydroxybenzamide (NET Inhibition)

The 3-benzyloxy substitution in 4-amino-3-(benzyloxy)-N-ethylbenzamide fundamentally alters target engagement compared to the 3-hydroxy analog. While the hydroxy analog (4-amino-N-ethyl-3-hydroxybenzamide) exhibits potent norepinephrine transporter (NET) inhibition with an EC50 of 251 nM [1], the benzyloxy derivative lacks this activity due to the steric bulk and lipophilicity of the benzyl group, which disrupts interactions with the NET binding pocket. This difference is critical for applications where off-target NET modulation must be avoided.

Benzamide Norepinephrine transporter Selectivity Binding affinity

CYP3A4 Inhibition Liability: 4-amino-3-(benzyloxy)-N-ethylbenzamide vs. 3-amino-4-(benzyloxy)benzamide

The relative positioning of amino and benzyloxy groups on the benzamide ring dictates cytochrome P450 3A4 (CYP3A4) inhibitory potential. 3-Amino-4-(benzyloxy)benzamide inhibits CYP3A4 with an IC50 of 75,000 nM [1], whereas the 4-amino-3-benzyloxy substitution pattern of the target compound is expected to show reduced CYP3A4 inhibition due to altered hydrogen-bonding and steric interactions at the enzyme active site . This difference is significant for compounds intended for in vivo use, where CYP3A4 inhibition can precipitate drug-drug interactions.

CYP3A4 Drug-drug interaction Metabolic stability Benzamide

PARP10 Inhibitory Potency: 4-amino-3-(benzyloxy)-N-ethylbenzamide vs. 4-(benzyloxy)benzamide (OUL35 Derivative 32)

Benzyloxy benzamide derivatives exhibit potent inhibition of mono-ADP-ribosyltransferase PARP10/ARTD10, with the unsubstituted 4-(benzyloxy)benzamide (OUL35 derivative 32) showing an IC50 of 230 nM . Introduction of the 4-amino group in the target compound is predicted to enhance binding affinity and selectivity for PARP10 by providing additional hydrogen-bonding interactions with the nicotinamide-binding pocket, as observed in SAR studies of related scaffolds [1]. While direct IC50 data for 4-amino-3-(benzyloxy)-N-ethylbenzamide against PARP10 are not yet published, class-level inference suggests improved potency over the 4-(benzyloxy)benzamide baseline.

PARP10 ARTD10 Mono-ADP-ribosyltransferase Cancer Benzamide

Lipophilicity and Physicochemical Differentiation: N-Ethyl Amide vs. Primary Amide

The N-ethyl amide group of 4-amino-3-(benzyloxy)-N-ethylbenzamide confers distinct physicochemical advantages over the primary amide analog 4-amino-3-(benzyloxy)benzamide. The N-ethyl substitution increases lipophilicity (clogP estimated at 2.8 vs. 2.1 for the primary amide), which can enhance membrane permeability and blood-brain barrier penetration [1]. Conversely, the primary amide exhibits higher aqueous solubility (estimated 0.8 mg/mL vs. 0.3 mg/mL for the N-ethyl derivative), making it preferable for aqueous-based assays . This trade-off must be carefully evaluated based on the intended experimental system.

Lipophilicity Solubility Physicochemical properties Benzamide N-ethyl amide

Cytotoxicity Profile: 4-amino-3-(benzyloxy)-N-ethylbenzamide vs. 4-amino-3-(benzyloxy)benzamide

4-Amino-3-(benzyloxy)benzamide (the primary amide analog) exhibits significant cytotoxic effects against several cancer cell lines, with IC50 values in the low micromolar range (1–10 µM) . The N-ethyl substitution in 4-amino-3-(benzyloxy)-N-ethylbenzamide is expected to modulate cytotoxicity by altering cellular uptake and target engagement. Preliminary structure-activity relationship data suggest that N-alkylation can either enhance or reduce antiproliferative activity depending on the specific cell line and target enzyme [1]. Direct comparative studies are needed to quantify the differential effect.

Cytotoxicity Anticancer Benzamide Cancer cell lines IC50

BACE-1 Inhibition: 4-amino-3-(benzyloxy)-N-ethylbenzamide vs. 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide Derivatives

3-(2-Aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives have been optimized as BACE-1 (β-secretase) inhibitors, with the most potent compound (5e) achieving an IC50 of 9.9 µM and high brain uptake potential [1]. The target compound, 4-amino-3-(benzyloxy)-N-ethylbenzamide, represents a simplified scaffold lacking the aminoheterocycle moiety. While likely less potent than the optimized derivatives, it serves as a valuable fragment or building block for medicinal chemistry efforts aimed at developing BACE-1 inhibitors with improved pharmacokinetic properties [2].

BACE-1 Alzheimer's disease Benzyloxybenzamide Beta-secretase Neurodegeneration

High-Impact Research and Industrial Application Scenarios for 4-amino-3-(benzyloxy)-N-ethylbenzamide


Medicinal Chemistry: Lead Optimization for PARP10/ARTD10 Inhibitors

As a 4-amino-substituted benzyloxy benzamide, this compound serves as a strategic starting point for developing potent and selective PARP10/ARTD10 inhibitors. The 4-amino group is predicted to enhance binding affinity relative to the 230 nM IC50 of 4-(benzyloxy)benzamide . Medicinal chemists can use this scaffold to explore substitution patterns that optimize potency and selectivity, leveraging the established SAR of benzyloxy benzamide derivatives [1].

Chemical Biology: Selective Chemical Probe for Dissecting NET-Independent Pathways

The compound's lack of norepinephrine transporter (NET) inhibition—in contrast to the 3-hydroxy analog which has an EC50 of 251 nM —makes it a cleaner tool compound for studying pathways where NET modulation is a confounding factor. Researchers can employ 4-amino-3-(benzyloxy)-N-ethylbenzamide to interrogate benzamide-target interactions without triggering off-target NET effects.

Drug Metabolism and Pharmacokinetics (DMPK): CYP3A4 Liability Screening

Given the differential CYP3A4 inhibition observed between 3-amino-4-(benzyloxy)benzamide (IC50 = 75,000 nM) and the predicted low inhibition of the 4-amino-3-benzyloxy isomer , this compound is a valuable tool for investigating structure-CYP3A4 inhibition relationships within the benzamide class. DMPK scientists can use it as a reference standard in assays designed to predict drug-drug interaction potential [1].

Neuroscience: Fragment-Based Discovery of BACE-1 Inhibitors

Although less potent than optimized 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives (IC50 = 9.9 µM for compound 5e) , the target compound provides a minimalist benzyloxybenzamide core that can be elaborated into more complex BACE-1 inhibitors. Fragment-based drug discovery programs can utilize this compound to probe the binding requirements of the BACE-1 active site and guide the design of brain-penetrant inhibitors for Alzheimer's disease [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-amino-3-(benzyloxy)-N-ethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.